Cas no 2138564-63-1 (2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid)
![2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2138564-63-1x500.png)
2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-1162348
- 2138564-63-1
- 2-{[(thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid
- 2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid
-
- インチ: 1S/C13H13N3O2S/c17-12(18)10-3-1-2-9-5-15-13(16-11(9)10)14-4-8-6-19-7-8/h1-3,5,8H,4,6-7H2,(H,17,18)(H,14,15,16)
- InChIKey: MBWCZRLOGHKGJW-UHFFFAOYSA-N
- ほほえんだ: S1CC(CNC2N=CC3C=CC=C(C(=O)O)C=3N=2)C1
計算された属性
- せいみつぶんしりょう: 275.07284784g/mol
- どういたいしつりょう: 275.07284784g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 100Ų
2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162348-1.0g |
2-{[(thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid |
2138564-63-1 | 1g |
$0.0 | 2023-06-08 |
2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acidに関する追加情報
Exploring the Potential of 2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid (CAS No. 2138564-63-1) in Modern Research
In the rapidly evolving field of medicinal chemistry, 2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid (CAS No. 2138564-63-1) has emerged as a compound of significant interest. This quinazoline derivative is gaining attention due to its unique structural features and potential applications in drug discovery and biochemical research. Researchers are particularly intrigued by its thietane-containing side chain, which may contribute to novel pharmacological properties.
The molecular structure of 2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid combines a quinazoline core with a thietane ring system, creating a hybrid scaffold that offers multiple sites for molecular interactions. This characteristic makes it particularly valuable in the development of targeted therapies, especially in areas where conventional drug designs have shown limitations. Current studies suggest potential applications in modulating specific enzyme activities and receptor interactions.
From a synthetic chemistry perspective, the preparation of 2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid presents interesting challenges and opportunities. The incorporation of the thietane moiety requires specialized synthetic strategies, making this compound a valuable subject for methodological development in heterocyclic chemistry. Researchers are exploring various protection-deprotection strategies and coupling reactions to optimize its synthesis.
The physicochemical properties of 2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid are currently under investigation, with preliminary data suggesting moderate solubility in polar organic solvents. Its carboxylic acid functionality offers opportunities for salt formation and further derivatization, potentially enhancing its bioavailability and pharmacokinetic profile. These characteristics are particularly relevant in the context of current trends toward fragment-based drug design.
In the context of modern drug discovery, 2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid represents an interesting case study in scaffold hopping strategies. The combination of quinazoline and thietane pharmacophores may lead to novel biological activities distinct from those observed with either structural component alone. This approach aligns with current industry efforts to explore underutilized heterocycles in medicinal chemistry.
The analytical characterization of 2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods are crucial for establishing the compound's identity and quality, especially given the growing emphasis on structural verification in chemical research publications.
From a commercial perspective, the availability of 2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid (CAS No. 2138564-63-1) is currently limited to specialized chemical suppliers catering to research institutions. The compound's pricing reflects its status as a research-grade chemical with potential for future scale-up depending on research outcomes. This market situation mirrors broader trends in the fine chemicals industry, where novel structures command premium pricing.
Looking ahead, the research community anticipates that 2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid may contribute to several emerging areas of pharmaceutical science. Its unique structure could prove valuable in addressing current challenges in drug resistance and selectivity issues, particularly in the development of next-generation therapeutics. As with many novel chemical entities, its full potential will become clearer through systematic biological evaluation.
For researchers working with 2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid, proper handling and storage are essential to maintain compound integrity. While not classified as hazardous, standard laboratory precautions for organic compounds should be followed, including the use of appropriate personal protective equipment and proper ventilation. These practices align with the broader scientific community's commitment to laboratory safety and responsible research.
The intellectual property landscape surrounding 2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid is still developing, with potential opportunities for patent filings related to its synthesis methods, derivatives, or specific applications. This aspect is particularly relevant in today's competitive pharmaceutical research environment, where novel chemical entities can represent significant commercial value.
In conclusion, 2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid (CAS No. 2138564-63-1) stands as an intriguing example of modern medicinal chemistry innovation. Its unique structural features and potential applications make it a compound worth watching as research progresses. As the scientific community continues to explore its properties and possible uses, this quinazoline-thietane hybrid may well contribute to important advances in chemical biology and drug discovery.
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